1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one
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Overview
Description
1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with an amino-chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a carbonyl compound.
Introduction of the Amino-Chlorophenyl Sulfanyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.
Thiazole Derivatives: Also possess a sulfur-containing heterocycle and exhibit diverse biological properties.
Uniqueness: 1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with an amino-chlorophenyl sulfanyl group sets it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
62202-35-1 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
1-[(2-amino-4-chlorophenyl)sulfanylmethyl]pyridin-2-one |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-4-5-11(10(14)7-9)17-8-15-6-2-1-3-12(15)16/h1-7H,8,14H2 |
InChI Key |
QEFBSRVUGYLMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CSC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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